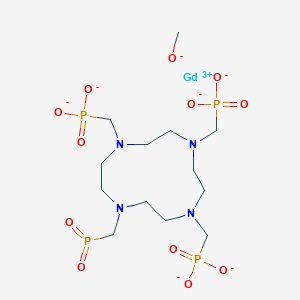
Gd-Dotp
描述
Gadolinium 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(methylenephosphonate) (Gd-Dotp) is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). This compound is known for its high paramagnetism and ability to enhance the relaxation rates of water protons, making it an effective contrast agent in medical diagnostics .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Gd-Dotp involves the reaction of gadolinium chloride with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(methylenephosphonic acid) (Dotp) in an aqueous medium. The reaction typically requires a controlled pH environment and the presence of a suitable buffer to maintain the stability of the complex .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the careful control of reaction parameters such as temperature, pH, and concentration of reactants. The final product is purified using techniques like crystallization and filtration to remove any impurities .
化学反应分析
Types of Reactions: Gd-Dotp primarily undergoes complexation reactions where it forms stable complexes with various ligands. It does not typically undergo oxidation or reduction reactions due to the stability of the gadolinium ion in its +3 oxidation state .
Common Reagents and Conditions: The common reagents used in the synthesis and reactions of this compound include gadolinium chloride, Dotp, and various buffers to maintain the pH. The reactions are usually carried out in aqueous solutions at controlled temperatures .
Major Products: The major product of the reaction between gadolinium chloride and Dotp is the this compound complex. This complex is highly stable and does not readily decompose under normal conditions .
科学研究应用
Gd-Dotp is widely used in scientific research, particularly in the field of medical imaging. Its primary application is as a contrast agent in MRI, where it enhances the visibility of internal body structures. Additionally, this compound is used in research involving the study of molecular interactions and the development of new imaging techniques .
作用机制
The mechanism of action of Gd-Dotp involves its paramagnetic properties, which enhance the relaxation rates of water protons in its vicinity. This results in an increase in signal intensity in MRI, allowing for better visualization of tissues and abnormalities. The gadolinium ion in this compound interacts with water molecules, facilitating the transfer of relaxation energy and improving image contrast .
相似化合物的比较
Similar Compounds: Similar compounds to Gd-Dotp include gadolinium 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (Gd-Dota) and gadolinium diethylenetriaminepentaacetic acid (Gd-Dtpa). These compounds also serve as MRI contrast agents and share similar properties with this compound .
Uniqueness: this compound is unique due to its high relaxivity and stability, which make it particularly effective as a contrast agent. Unlike some other gadolinium-based agents, this compound does not have coordinated water molecules, which contributes to its high relaxivity and effectiveness in enhancing MRI images .
属性
InChI |
InChI=1S/C12H30N4O11P4.CH3O.Gd/c17-28(18)9-13-1-3-14(10-29(19,20)21)5-7-16(12-31(25,26)27)8-6-15(4-2-13)11-30(22,23)24;1-2;/h1-12H2,(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);1H3;/q;-1;+3/p-6 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXYFOYQNLIAGG-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[O-].C1CN(CCN(CCN(CCN1CP(=O)=O)CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27GdN4O12P4-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120721-77-9 | |
| Record name | Gadolinium-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetrakis(methylenephosphonic acid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120721779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



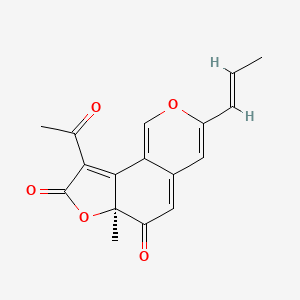

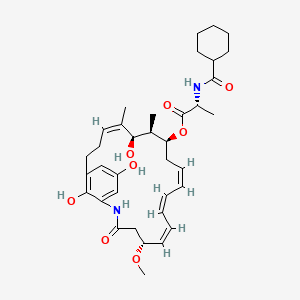
![9-[2-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine](/img/structure/B1237360.png)
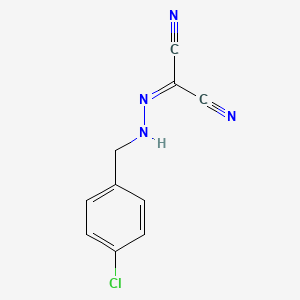
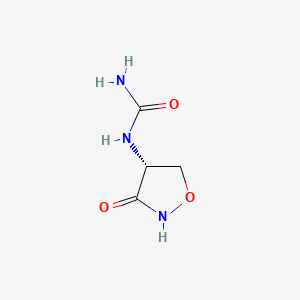
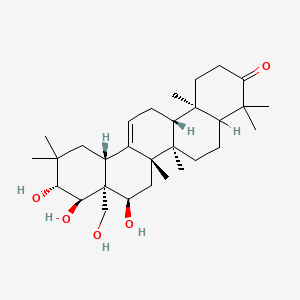
![methyl (4S,5Z,6S)-5-ethylidene-4-(2-methoxy-2-oxo-ethyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1237364.png)

![(1S,2R)-2-[(1S)-1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B1237367.png)
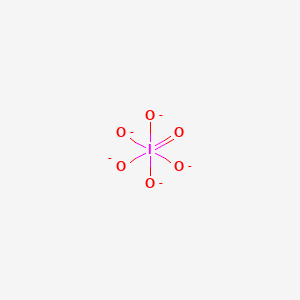
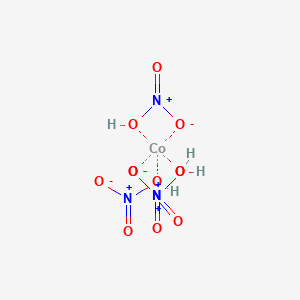
![N'-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B1237372.png)
